2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile
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Overview
Description
2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, chloro, nitro, and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 5-chloro-2-nitrobenzyl alcohol under basic conditions to form the corresponding sulfonate ester. This intermediate is then reacted with 5-nitrobenzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the benzenesulfonyl group can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzenesulfonyl)(2-nitrophenyl)methyl]-5-nitrobenzonitrile
- 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-4-nitrobenzonitrile
- 2-[(Benzenesulfonyl)(5-chloro-3-nitrophenyl)methyl]-5-nitrobenzonitrile
Uniqueness
2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
824934-16-9 |
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Molecular Formula |
C20H12ClN3O6S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
2-[benzenesulfonyl-(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H12ClN3O6S/c21-14-6-9-19(24(27)28)18(11-14)20(31(29,30)16-4-2-1-3-5-16)17-8-7-15(23(25)26)10-13(17)12-22/h1-11,20H |
InChI Key |
JEOPDVHSKBXNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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